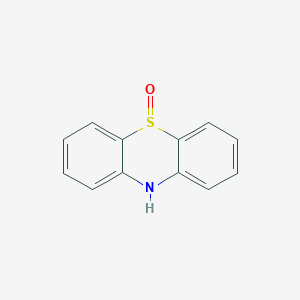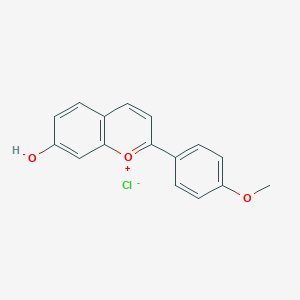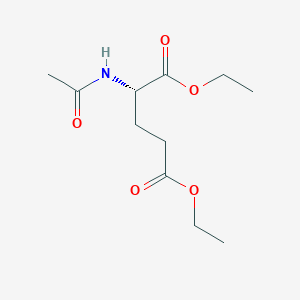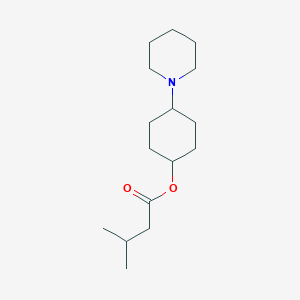
Isovaleric acid, 4-piperidinocyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isovaleric acid, 4-piperidinocyclohexyl ester, commonly referred to as PCE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PCE is a derivative of cyclohexane and piperidine, and it has been found to possess unique properties that make it useful in various research studies. In
Aplicaciones Científicas De Investigación
PCE has been found to have several potential applications in scientific research. One of the most significant applications of PCE is in the study of NMDA receptors. NMDA receptors are a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. PCE has been found to be a potent NMDA receptor antagonist, which makes it useful in studying the mechanisms underlying NMDA receptor function.
Another potential application of PCE is in the study of pain. PCE has been found to have analgesic properties, and it has been used in animal studies to investigate the mechanisms underlying pain perception.
Mecanismo De Acción
The mechanism of action of PCE is primarily through its antagonistic effects on NMDA receptors. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory. PCE binds to the NMDA receptor and blocks the ion channel, preventing the influx of calcium ions into the cell. This inhibition of NMDA receptor function leads to a decrease in synaptic plasticity and a reduction in learning and memory.
Efectos Bioquímicos Y Fisiológicos
PCE has been found to have several biochemical and physiological effects. In animal studies, PCE has been found to have analgesic properties, which makes it useful in the study of pain. PCE has also been found to have anticonvulsant properties, which makes it useful in the study of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PCE in lab experiments is its potency as an NMDA receptor antagonist. PCE has been found to be more potent than other NMDA receptor antagonists such as ketamine and phencyclidine. This makes it useful in studies where a high degree of NMDA receptor blockade is required.
One of the limitations of using PCE in lab experiments is its potential toxicity. PCE has been found to be toxic at high doses, and caution should be exercised when handling and administering the compound.
Direcciones Futuras
There are several future directions for research involving PCE. One area of research is the study of the role of NMDA receptors in psychiatric disorders such as schizophrenia and depression. PCE could be used to investigate the mechanisms underlying these disorders and to develop new treatments.
Another area of research is the study of pain and the development of new analgesic drugs. PCE could be used to investigate the mechanisms underlying pain perception and to develop new drugs that target these mechanisms.
Conclusion:
In conclusion, PCE is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PCE is a potent NMDA receptor antagonist that has been found to have analgesic and anticonvulsant properties. While PCE has several advantages for use in lab experiments, caution should be exercised due to its potential toxicity. There are several future directions for research involving PCE, including the study of psychiatric disorders and the development of new analgesic drugs.
Métodos De Síntesis
The synthesis of PCE involves the reaction between isovaleric acid and 4-piperidinocyclohexanone. The reaction is catalyzed by a base, and the resulting product is purified through recrystallization. PCE is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Propiedades
Número CAS |
1532-04-3 |
|---|---|
Nombre del producto |
Isovaleric acid, 4-piperidinocyclohexyl ester |
Fórmula molecular |
C16H29NO2 |
Peso molecular |
267.41 g/mol |
Nombre IUPAC |
(4-piperidin-1-ylcyclohexyl) 3-methylbutanoate |
InChI |
InChI=1S/C16H29NO2/c1-13(2)12-16(18)19-15-8-6-14(7-9-15)17-10-4-3-5-11-17/h13-15H,3-12H2,1-2H3 |
Clave InChI |
IRYRSABDVVIVBD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OC1CCC(CC1)N2CCCCC2 |
SMILES canónico |
CC(C)CC(=O)OC1CCC(CC1)N2CCCCC2 |
Otros números CAS |
1532-04-3 |
Sinónimos |
4-Piperidinocyclohexanol isovalerate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



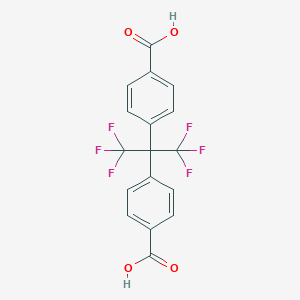
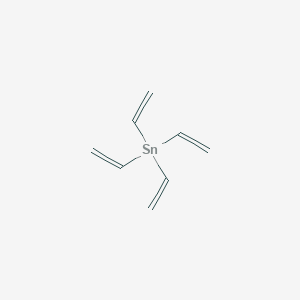
![[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate](/img/structure/B75621.png)
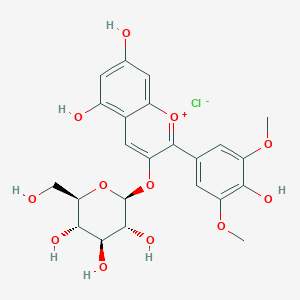
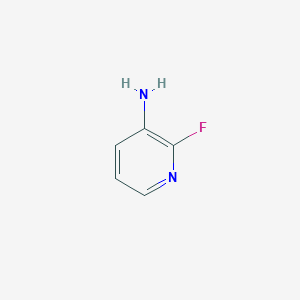
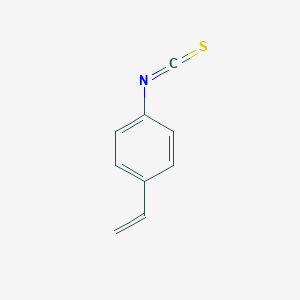

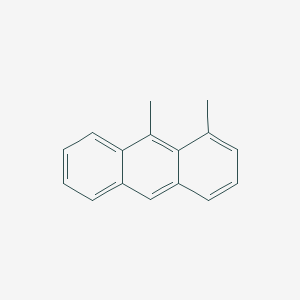
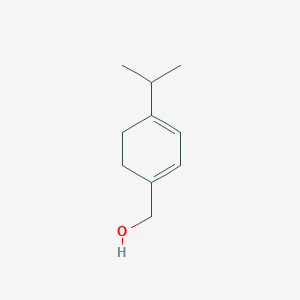
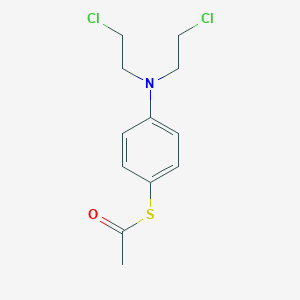
![3-(Bromomethyl)-5-chlorobenzo[b]thiophene](/img/structure/B75638.png)
